

## Synergistic Power: Silibinin Enhances Anti-Cancer Efficacy of Cisplatin and Carboplatin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Silibinin |           |
| Cat. No.:            | B3418615  | Get Quote |

A comprehensive analysis of preclinical data reveals that the natural flavonoid **silibinin** significantly enhances the anti-cancer effects of the conventional chemotherapy agents cisplatin and carboplatin across various cancer types. This synergistic relationship offers a promising avenue for improving treatment outcomes, potentially by overcoming drug resistance and reducing toxicity.

Researchers and drug development professionals will find compelling evidence in the following guide, which details the synergistic interactions, underlying molecular mechanisms, and experimental data supporting the combination of **silibinin** with platinum-based chemotherapy. The data, compiled from multiple in vitro studies, demonstrates that this combination leads to greater cancer cell death and inhibition of tumor growth than either agent used alone.

# Enhanced Efficacy: A Quantitative Look at the Synergy

The synergistic effect of combining **silibinin** with cisplatin or carboplatin has been quantified in several studies, primarily through the measurement of cell viability (IC50 values) and the calculation of a Combination Index (CI). A CI value of less than 1 indicates a synergistic interaction.



| Cancer<br>Type     | Cell Line                                            | Treatmen<br>t                                                    | IC50 /<br>Growth<br>Inhibition                                   | Combinat<br>ion Index<br>(CI)           | Apoptosi<br>s Rate                      | Referenc<br>e |
|--------------------|------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------|-----------------------------------------|---------------|
| Prostate<br>Cancer | DU145                                                | Cisplatin (2<br>μg/ml)                                           | 48%<br>inhibition                                                | -                                       | 8%                                      | [1]           |
| DU145              | Silibinin<br>(50 μM) +<br>Cisplatin (2<br>μg/ml)     | 63% inhibition (p<0.05)                                          | -                                                                | 15%                                     | [1]                                     |               |
| DU145              | Silibinin<br>(100 μM) +<br>Cisplatin (2<br>μg/ml)    | 80% inhibition (p<0.001)                                         | -                                                                | -                                       | [1]                                     |               |
| DU145              | Carboplatin<br>(20 μg/ml)                            | 68%<br>inhibition                                                | -                                                                | 20%                                     | [1]                                     |               |
| DU145              | Silibinin<br>(50 μM) +<br>Carboplatin<br>(20 μg/ml)  | 80%<br>inhibition<br>(p<0.005)                                   | -                                                                | 40%                                     | [1]                                     | _             |
| DU145              | Silibinin<br>(100 μM) +<br>Carboplatin<br>(20 μg/ml) | 90%<br>inhibition<br>(p<0.001)                                   | -                                                                | -                                       |                                         | _             |
| Breast<br>Cancer   | MCF-7                                                | Silibinin +<br>Cisplatin                                         | Strong<br>synergistic<br>effects on<br>cell growth<br>inhibition | <1                                      | No<br>additional<br>apoptotic<br>effect |               |
| MDA-<br>MB468      | Silibinin +<br>Cisplatin                             | Strong<br>synergistic<br>effects on<br>cell growth<br>inhibition | <1                                                               | No<br>additional<br>apoptotic<br>effect | _                                       | _             |



| MCF-7             | Silibinin +<br>Carboplatin                      | Strong<br>synergistic<br>effects on<br>cell growth<br>inhibition     | <1 | Stronger<br>apoptotic<br>effect |
|-------------------|-------------------------------------------------|----------------------------------------------------------------------|----|---------------------------------|
| MDA-<br>MB468     | Silibinin +<br>Carboplatin                      | Strong<br>synergistic<br>effects on<br>cell growth<br>inhibition     | <1 | -                               |
| Ovarian<br>Cancer | A2780/DD<br>P<br>(Cisplatin-<br>resistant)      | Cisplatin                                                            | -  | -                               |
| A2780/DD<br>P     | Silibinin<br>(50 μM) +<br>Cisplatin<br>(115 μM) | Markedly<br>restored<br>sensitivity,<br>induced<br>more<br>apoptosis | -  | -                               |

## **Delving into the Molecular Mechanisms**

The synergistic anti-cancer activity of **silibinin** with cisplatin and carboplatin stems from their combined impact on critical cellular processes, primarily cell cycle regulation and apoptosis (programmed cell death).

In prostate cancer cells, the combination of **silibinin** with either cisplatin or carboplatin leads to a more potent G2/M phase arrest in the cell cycle compared to the effects of the individual agents. This cell cycle blockade is associated with a significant reduction in the levels of key regulatory proteins cdc2, cyclin B1, and cdc25C.

The induction of apoptosis is another key mechanism. The combination treatment enhances the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (caspase-3, -7, and -9) and leads to the cleavage of PARP, all hallmark







events of apoptosis. In hepatocellular carcinoma cells, **silibinin** has been shown to suppress the protein OPA1, which promotes the collapse of mitochondria and increases the release of cytochrome c under cisplatin-induced stress, thereby sensitizing the cancer cells to apoptosis.

Furthermore, in cisplatin-resistant ovarian cancer cells, **silibinin** has demonstrated the ability to restore sensitivity to cisplatin, suggesting a role in overcoming chemoresistance.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Silibinin sensitizes human prostate carcinoma DU145 cells to cisplatin- and carboplatin-induced growth inhibition and apoptotic death PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Power: Silibinin Enhances Anti-Cancer Efficacy of Cisplatin and Carboplatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3418615#synergistic-anti-cancer-effects-of-silibinin-with-cisplatin-and-carboplatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com